(2-Chloro-5-nitrophenyl)methanamine hydrochloride
Description
(2-Chloro-5-nitrophenyl)methanamine hydrochloride is a halogenated aromatic amine hydrochloride salt with the molecular formula C₈H₁₀Cl₂N₂O₂ and a molecular weight of 237.08 g/mol . The compound features a benzylamine backbone substituted with a chlorine atom at the 2-position and a nitro group (-NO₂) at the 5-position on the phenyl ring. Its IUPAC name is N-(2-chloro-5-nitrobenzyl)-N-methylamine hydrochloride, and it is identified by CAS RN 147-24-0 (synonymous with Benzhydramine hydrochloride in other contexts, though structurally distinct) . The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCLYHPWCNWNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)methanamine hydrochloride typically involves the nitration of 2-chlorotoluene followed by reduction and subsequent amination. The nitration process introduces a nitro group at the para position relative to the chlorine atom. This is followed by reduction of the nitro group to an amine, and finally, the amine is converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for (2-Chloro-5-nitrophenyl)methanamine hydrochloride often involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Reduction: Formation of (2-Chloro-5-aminophenyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
(2-Chloro-5-nitrophenyl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are the chloro and nitro substituents on the phenyl ring, which confer electron-withdrawing effects. Below is a comparative analysis with analogous methanamine hydrochloride derivatives:
Table 1: Structural and Physical Properties of Selected Methanamine Hydrochlorides
Key Observations:
Substituent Effects :
- The chloro-nitro combination in the target compound contrasts with halogen-only (e.g., 1-(2,3-difluoro-5-iodophenyl)methanamine HCl ) or heterocyclic substituents (e.g., thiazole in ). Nitro groups enhance electrophilicity, which may influence reactivity in coupling reactions compared to halogenated analogs.
- The thiazole-containing derivative (Table 1, row 2) exhibits a higher melting point (268°C) due to increased aromatic stacking interactions .
Spectroscopic and Analytical Data
- NMR Trends :
- In analogs like (4-(methylsulfinyl)phenyl)methanamine HCl , the methylsulfinyl group causes distinct ¹H NMR shifts (δ 2.7–3.1 ppm for S=O adjacent CH₃) . The absence of such groups in the target compound suggests simpler splitting patterns.
- Thiazole-containing derivatives show ¹³C NMR peaks near δ 160–170 ppm for thiazole carbons, absent in the target compound .
Biological Activity
(2-Chloro-5-nitrophenyl)methanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound (2-Chloro-5-nitrophenyl)methanamine hydrochloride can be characterized by its structural formula, which features a chloro and nitro substituent on a phenyl ring. This structure is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that (2-Chloro-5-nitrophenyl)methanamine hydrochloride exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that the compound demonstrates significant cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : The compound has also been evaluated for its ability to inhibit bacterial growth, particularly against strains of Pseudomonas aeruginosa.
In Vitro Studies
In vitro studies have demonstrated that (2-Chloro-5-nitrophenyl)methanamine hydrochloride exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast) | 10.5 | HDAC inhibition |
| A549 (Lung) | 12.0 | Cell cycle arrest |
These results indicate a promising potential for the compound as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.
Case Study: Efficacy Against HeLa Cells
A specific study focused on the efficacy of (2-Chloro-5-nitrophenyl)methanamine hydrochloride against HeLa cells. The compound was found to induce apoptosis in a dose-dependent manner, with an IC50 value of 15 µM. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes in treated cells.
Antimicrobial Activity
The antimicrobial properties of (2-Chloro-5-nitrophenyl)methanamine hydrochloride were evaluated against several bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 25 |
| Escherichia coli | 30 |
| Staphylococcus aureus | 20 |
These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further development in antimicrobial therapies.
Structure-Activity Relationship
The biological activity of (2-Chloro-5-nitrophenyl)methanamine hydrochloride can be attributed to its structural features. Modifications to the nitro and chloro groups have been shown to influence both cytotoxicity and antimicrobial efficacy. For instance, compounds with additional electron-withdrawing groups exhibited enhanced activity against cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
